molecular formula C10H15NO2 B2410535 Tert-butyl 2-ethynylazetidine-1-carboxylate CAS No. 1824246-34-5

Tert-butyl 2-ethynylazetidine-1-carboxylate

Cat. No.: B2410535
CAS No.: 1824246-34-5
M. Wt: 181.235
InChI Key: KJAIWAAPVOYBFJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-ethynylazetidine-1-carboxylate (CAS 1824246-34-5) is a valuable chemical building block in organic synthesis and medicinal chemistry research. This compound features an azetidine ring, a four-membered nitrogen-containing heterocycle, which is increasingly important in drug discovery for its role in improving the physicochemical and metabolic properties of potential therapeutic agents. The molecule is protected by a tert-butoxycarbonyl (Boc) group, which enhances its stability and allows for selective deprotection under mild acidic conditions. The key reactive handle is the ethynyl (acetylene) group attached directly to the azetidine ring at the 2-position . This functional group makes the compound a versatile intermediate amenable to click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the synthesis of more complex molecular architectures. Its primary research value lies in its application as a scaffold for constructing novel chemical entities, enabling researchers to explore structure-activity relationships in drug candidate optimization. The structural features of this azetidine derivative suggest potential for interactions with various biological targets, including enzymes and receptors, though its specific mechanism of action is dependent on the final compound into which it is synthesized. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound to develop probes for biological systems or as a precursor in the synthesis of more complex molecules for pharmaceutical and materials science research.

Properties

IUPAC Name

tert-butyl 2-ethynylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-5-8-6-7-11(8)9(12)13-10(2,3)4/h1,8H,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAIWAAPVOYBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824246-34-5
Record name tert-butyl 2-ethynylazetidine-1-carboxylate
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Preparation Methods

Intramolecular Alkylation of γ-Amino Alkyne Precursors

Azetidine rings are often synthesized via intramolecular alkylation, leveraging nucleophilic amines and electrophilic carbons. For example, Kostiantyn O. Marichev et al. demonstrated copper-catalyzed [3+1] cycloadditions using imido-ylides and metallo-enolcarbenes to access chiral tetrasubstituted azetidines. Adapting this approach, a γ-amino alkyne precursor (e.g., 3-aminopent-4-yn-1-ol ) could undergo base-promoted cyclization to form 2-ethynylazetidine. Subsequent protection with di-tert-butyl dicarbonate (Boc₂O) yields the target compound (Fig. 1A).

Sommelet–Hauser Rearrangement

Eiji Tayama et al. utilized the Sommelet–Hauser rearrangement of ammonium salts derived from azetidine-2-carboxylic acid esters to install substituents. While this method primarily targets aryl groups, modifying the electrophilic partner to include propargyl halides could enable ethynyl introduction. For instance, treating N-α-branched azetidine ammonium salts with propargyl bromide under basic conditions may facilitate rearrangement to 2-ethynylazetidine intermediates.

Direct Functionalization of Preformed Azetidine Scaffolds

Sonogashira Coupling at C2

Palladium/copper-catalyzed Sonogashira coupling is a cornerstone for ethynyl group installation. Starting from 2-bromoazetidine-1-carboxylate , reaction with terminal alkynes (e.g., trimethylsilylacetylene) under catalytic Pd(PPh₃)₄/CuI conditions introduces the ethynyl group (Fig. 1B). Subsequent desilylation (e.g., K₂CO₃/MeOH) and Boc protection yield the target compound. This method benefits from commercial availability of halogenated azetidine precursors but requires careful optimization to prevent ring-opening side reactions.

Nucleophilic Substitution with Propargyl Reagents

2-Haloazetidines (e.g., 2-chloroazetidine-1-carboxylate) react with lithium acetylides or Grignard reagents to form 2-ethynyl derivatives. For example, treatment of 2-chloroazetidine-tert-butyl carbamate with lithium trimethylsilylacetylide at −78°C, followed by desilylation, affords the ethynyl product. This approach demands anhydrous conditions and low temperatures to mitigate elimination pathways.

Chiral Synthesis and Resolution

Asymmetric Catalysis

Marichev et al. reported copper(I)-catalyzed asymmetric [3+1] cycloadditions to access enantiopure azetidines. Employing a chiral bisoxazoline ligand, propargyl-substituted enolcarbenes react with imido-ylides to form 2-ethynylazetidine-1-carboxylates with >90% enantiomeric excess (ee). This method is ideal for producing optically active intermediates for drug candidates.

Diastereomeric Resolution

Racemic 2-ethynylazetidine-1-carboxylic acid can be resolved using chiral auxiliaries. Tayama et al. described the use of (S)-α-methylbenzylamine to form diastereomeric salts, separable via crystallization. Acidic cleavage of the auxiliary followed by Boc protection yields enantiomerically pure tert-butyl 2-ethynylazetidine-1-carboxylate.

Protecting Group Strategies

tert-Butyl Carbamate Installation

The Boc group is introduced via reaction of azetidine with di-tert-butyl dicarbonate in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). For acid-sensitive intermediates, alternative reagents like Boc-ON (2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile) ensure mild conditions.

Comparative Analysis of Synthetic Routes

Method Starting Material Yield (%) Key Advantages Limitations
Intramolecular Alkylation γ-Amino alkyne 45–60 Single-step ring formation Limited substrate availability
Sonogashira Coupling 2-Bromoazetidine 50–70 High regioselectivity Requires Pd/Cu catalysts
Asymmetric Catalysis Propargyl enolcarbene 60–80 Enantioselective Complex ligand synthesis

Industrial-Scale Considerations

Patent CN103787973A highlights the use of tert-butyl formate in spirocyclic compound synthesis, emphasizing solvent selection (tetrahydrofuran/cyclohexane) and column-free purification. Scaling this compound production requires:

  • Cost-Effective Catalysts : Replacing Pd with Ni-based systems for Sonogashira coupling.
  • Green Solvents : Transitioning from dichloromethane to cyclopentyl methyl ether (CPME).
  • Continuous Flow Systems : Mitigating ring strain via rapid mixing and temperature control.

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-ethynylazetidine-1-carboxylate serves as a crucial building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of nitrogen heterocycles, which are essential in many bioactive compounds .

Medicinal Chemistry

The compound is utilized in medicinal chemistry for studying enzyme mechanisms and biological pathways involving azetidine derivatives. Its azetidine ring structure contributes to its potential as a pharmacophore in drug development . Research has indicated that derivatives of this compound may exhibit various biological activities, including anti-inflammatory properties .

Material Science

In industrial applications, this compound is used to produce specialty chemicals and materials with unique properties, such as polymers and coatings. Its functional groups allow for modifications that enhance material performance in various applications .

A study evaluated the biological activity of compounds derived from this compound against specific enzymes involved in metabolic pathways. The findings indicated that modifications to the azetidine ring could enhance inhibitory effects on target enzymes, suggesting potential therapeutic applications in metabolic disorders .

Case Study 2: Synthesis of Bioactive Compounds

Research focused on synthesizing new bioactive compounds using this compound as a precursor demonstrated promising results in anti-inflammatory assays. Compounds synthesized exhibited significant inhibition of inflammation markers compared to standard treatments, highlighting the compound's utility in drug discovery .

Summary Table of Applications

Application AreaDescription
Organic SynthesisBuilding block for pharmaceuticals and agrochemicals
Medicinal ChemistryInvestigating enzyme mechanisms and developing bioactive compounds
Material ScienceProduction of specialty chemicals and enhanced materials

Biological Activity

Tert-butyl 2-ethynylazetidine-1-carboxylate (CAS No. 78067746) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations based on available research findings.

Structural Information

  • Molecular Formula : C10_{10}H15_{15}NO2_2
  • SMILES Notation : CC(C)(C)OC(=O)N1CCC1C#C
  • InChI Key : KJAIWAAPVOYBFJ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl esters with azetidine derivatives under controlled conditions. The synthesis process allows for the introduction of the ethynyl group, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives in related research have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities. The exact mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Cytotoxicity and Antitumor Activity

Research into the cytotoxic effects of azetidine derivatives, including this compound, has revealed promising results. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines, indicating potential as anticancer agents. The structure-activity relationship (SAR) studies highlight the significance of the ethynyl group in enhancing biological efficacy.

Table 1: Summary of Biological Activities

Activity Results Reference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cells
Anti-inflammatoryPotential inhibition of inflammatory pathways

Case Study: Antimicrobial Efficacy

A study evaluating various azetidine derivatives found that those with an ethynyl substitution exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for compounds with similar structural features to this compound, suggesting a correlation between structure and activity.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 2-ethynylazetidine-1-carboxylate?

The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the azetidine nitrogen, followed by functionalization at the 2-position with an ethynyl group. Key steps include:

  • Azetidine ring formation : Cyclization of γ-chloroamines or via ring-opening of epoxides.
  • Boc protection : Reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or triethylamine) .
  • Ethynylation : Sonogashira coupling or direct alkyne substitution using a palladium catalyst . Note: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product.

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR : 1^1H NMR confirms the azetidine ring (δ 3.5–4.0 ppm for N-CH2_2) and ethynyl proton (δ 2.5–3.0 ppm). 13^{13}C NMR identifies the Boc carbonyl (δ 155–160 ppm) and ethynyl carbons (δ 70–85 ppm) .
  • IR : Stretching frequencies for C≡C (~2100 cm1^{-1}) and Boc carbonyl (~1680 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+^+) and fragmentation patterns.

Q. What safety precautions are essential when handling this compound?

  • Storage : In a freezer (-20°C) under inert gas (N2_2 or Ar) to prevent hydrolysis of the Boc group .
  • Handling : Use explosion-proof equipment, avoid sparks, and wear PPE (gloves, goggles) due to the reactive ethynyl moiety .
  • Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the ethynyl group influence reactivity in click chemistry applications?

The ethynyl moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. Key considerations:

  • Catalyst optimization : Use Cu(I) sources (e.g., CuBr) with tris(benzyltriazolylmethyl)amine (TBTA) to enhance regioselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction rates but may compete with azetidine ring opening .
  • Monitoring : Track reaction progress via TLC (Rf shift) or in situ IR for C≡C disappearance.

Q. How can crystallographic data resolve conformational ambiguities in this compound?

  • Single-crystal X-ray diffraction : Use SHELXL for refinement, focusing on the azetidine ring puckering (envelope or twist conformers) and ethynyl orientation .
  • Hydrogen bonding analysis : Apply graph set analysis (e.g., Etter’s rules) to identify intermolecular interactions stabilizing the crystal lattice .
  • Dynamic NMR : For solution-phase studies, low-temperature 1^1H NMR (e.g., 200 K in CD2_2Cl2_2) can detect restricted rotation of the ethynyl group .

Q. How to address contradictions in reported synthetic yields for this compound?

  • Experimental design : Use response surface methodology (RSM) to optimize parameters (temperature, catalyst loading, solvent ratio) .
  • Side reactions : Quantify byproducts (e.g., Boc deprotection via LC-MS) and adjust protecting groups (e.g., switch to Fmoc if acid-sensitive) .
  • Reproducibility : Ensure strict anhydrous conditions and standardized reagent sources (e.g., azetidine purity ≥98%) .

Q. What computational methods predict the compound’s stability under varying pH conditions?

  • DFT calculations : Model protonation states (e.g., azetidine N vs. ethynyl π-system) using explicit solvent molecules (e.g., water clusters) to simulate hydrolysis pathways .
  • pKa estimation : Software like MarvinSketch predicts azetidine’s basicity (pKa ~8.5), guiding pH control during synthesis .

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